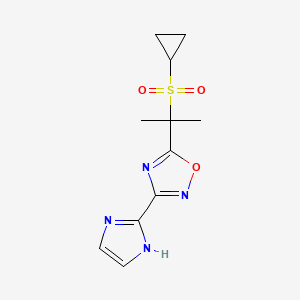![molecular formula C19H20N4O B7357005 6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7357005.png)
6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one, also known as MPPF, is a selective antagonist for the serotonin 5-HT1A receptor. It has been used in scientific research to study the role of the serotonin system in various physiological and pathological processes.
Mecanismo De Acción
6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one acts as a selective antagonist for the serotonin 5-HT1A receptor, which is involved in the regulation of various physiological and pathological processes, such as mood, anxiety, pain, and appetite. By blocking the activity of this receptor, this compound can modulate the serotonin system and affect the behavior and physiology of the organism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. Some of the reported effects include changes in serotonin levels, changes in brain activity, alterations in behavior and mood, and modulation of pain and stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one has several advantages for lab experiments, such as its selectivity for the serotonin 5-HT1A receptor, its availability and affordability, and its well-established synthesis and characterization methods. However, it also has some limitations, such as its potential off-target effects, its limited solubility and stability, and its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for research on 6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one and its role in the serotonin system. Some of the possible directions include:
- Investigating the effects of this compound on different serotonin receptors and their interactions.
- Developing new this compound derivatives with improved selectivity, potency, and pharmacokinetic properties.
- Studying the effects of this compound on different physiological and pathological processes, such as inflammation, neurodegeneration, and cancer.
- Exploring the potential therapeutic applications of this compound and related compounds in various diseases and disorders.
- Investigating the mechanisms of action and potential side effects of this compound and related compounds in different experimental models and clinical settings.
Métodos De Síntesis
The synthesis of 6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one involves several steps, including the reaction of 4-methyl-4-phenylpiperidin-1-amine with 6-bromo-3H-pyrido[3,2-d]pyrimidin-4-one to form the intermediate compound, which is then converted to this compound through a series of reactions involving different reagents and solvents.
Aplicaciones Científicas De Investigación
6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one has been widely used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes, such as anxiety, depression, pain, and addiction. It has also been used to investigate the effects of different drugs and treatments on the serotonin system.
Propiedades
IUPAC Name |
6-(4-methyl-4-phenylpiperidin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-19(14-5-3-2-4-6-14)9-11-23(12-10-19)16-8-7-15-17(22-16)18(24)21-13-20-15/h2-8,13H,9-12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJJVZKPFFBODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC3=C(C=C2)N=CNC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-2-[[(2R,4S)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7356926.png)
![7-[5-(1H-indol-3-yl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7356934.png)
![3-[[[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356950.png)
![3-[(3-Phenyl-2-azaspiro[3.5]nonan-2-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356958.png)
![3-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356971.png)
![3-[1-(3,5-Dimethyladamantane-1-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356977.png)
![3-[1-(4-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356980.png)
![3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356983.png)

![1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one](/img/structure/B7356993.png)
![3-[1-([1,2,4]Triazolo[4,3-a]pyridine-6-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356997.png)
![3-bromo-5-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7357002.png)

![6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7357019.png)